Isabelin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

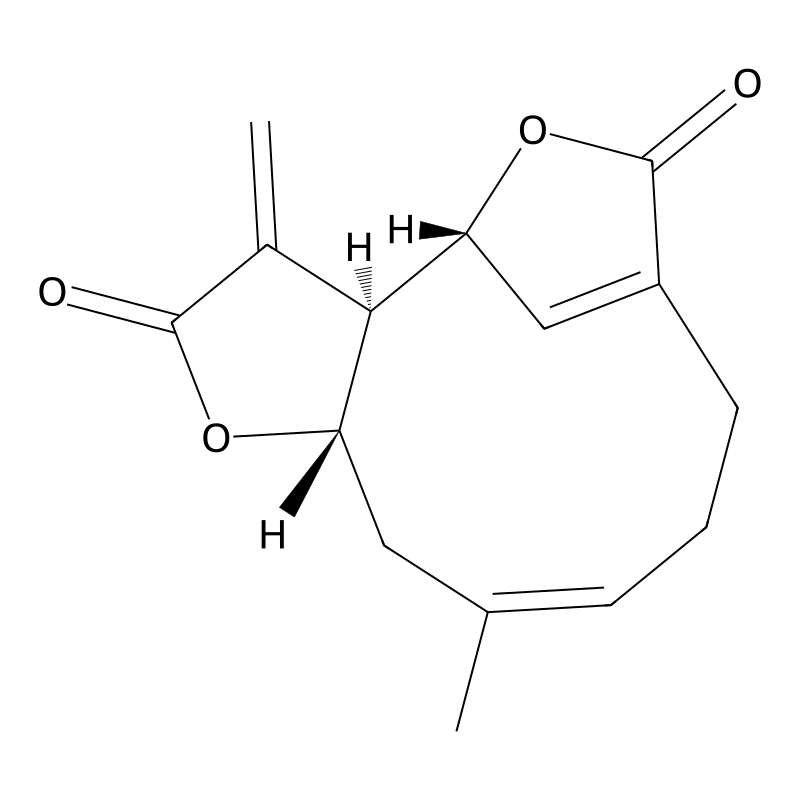

Isabelin is a sesquiterpene lactone, specifically classified as a germacranolide dilactone, derived from the plant Ambrosia artemisiifolia, commonly known as common ragweed. Its chemical formula is and it has a unique structure that contributes to its biological activities. Isabelin has garnered attention due to its diverse pharmacological properties, including antimicrobial and cytotoxic effects, making it a compound of interest in both phytochemistry and pharmacology .

- Hydrolysis: Breaking down in the presence of water to yield alcohols and acids.

- Oxidation: Reacting with oxidizing agents to form various derivatives.

- Reduction: Involving the addition of hydrogen to form saturated compounds.

- Esterification: Reacting with acids to form esters, which can modify its biological activity.

These reactions are influenced by the compound's functional groups, particularly the lactone ring, which is reactive under certain conditions .

Isabelin exhibits significant biological activities, including:

- Antimicrobial Activity: It has demonstrated effectiveness against various bacteria, including Paenibacillus sp., indicating potential as an antibacterial agent .

- Cytotoxic Effects: Studies have shown that isabelin can inhibit the growth of certain cancer cells, suggesting its potential use in cancer therapy .

- Anti-inflammatory Properties: The compound also displays anti-inflammatory effects, which may be beneficial in treating inflammatory diseases .

These activities highlight isabelin's potential as a therapeutic agent in various medical applications.

Isabelin can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting isabelin from Ambrosia artemisiifolia using organic solvents such as ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve starting with simpler terpenes or related compounds, employing cyclization and functional group modifications to obtain isabelin.

- Biotechnological Approaches: Utilizing microbial fermentation processes to produce isabelin through biosynthetic pathways has been explored, though less common than extraction methods .

Isabelin has several applications across different fields:

- Pharmaceuticals: Due to its antimicrobial and cytotoxic properties, it is explored for use in developing new medications for infections and cancer treatment.

- Agriculture: Its antibacterial properties make it a candidate for bioherbicides or natural pesticides .

- Cosmetics: The anti-inflammatory properties suggest potential use in cosmetic formulations aimed at soothing skin irritations .

Research on the interactions of isabelin with other compounds indicates that it may enhance or inhibit the effects of certain drugs. For instance:

- Synergistic Effects: Studies have shown that isabelin can work synergistically with other antimicrobial agents, enhancing their effectiveness against resistant bacterial strains.

- Inhibition of Enzymatic Activity: Isabelin has been noted to inhibit specific enzymes involved in bacterial cell wall synthesis, making it a valuable compound in antibiotic development .

Understanding these interactions is crucial for evaluating its therapeutic potential and safety.

Isabelin shares structural and functional similarities with several other sesquiterpenes. Here are some comparable compounds:

| Compound Name | Source Plant | Biological Activity | Unique Features |

|---|---|---|---|

| Artemisinin | Artemisia annua | Antimalarial | Contains an endoperoxide bridge |

| Costunolide | Saussurea costus | Antimicrobial, anti-inflammatory | Exhibits strong cytotoxicity |

| Lactucopicrin | Lactuca sativa | Anti-inflammatory | Known for its appetite-suppressing effects |

| Echinacoside | Echinacea purpurea | Immunomodulatory | Enhances immune response |

| Parthenolide | Tanacetum parthenium | Anti-inflammatory | Notable for migraine treatment |

Isabelin's uniqueness lies in its specific structural configuration as a germacranolide dilactone and its potent antimicrobial activity against soil bacteria, distinguishing it from other sesquiterpenes that may not exhibit such broad-spectrum activity .

Total Synthesis Strategies

Classical Total Synthesis Approaches

The total synthesis of isabelin has been approached through several methodologies, with the most notable contribution coming from Wender and colleagues in 1980 [1]. Their synthetic strategy employed a convergent approach utilizing a [2+2] photocycloaddition followed by thermal ring expansion as key transformations. The synthesis demonstrates the challenges inherent in constructing the complex germacranolide framework with its multiple stereogenic centers and conformationally flexible ten-membered ring.

Semi-Synthetic Routes from Natural Precursors

Alternative approaches have utilized naturally occurring germacranolides as starting materials. The structural correlation between isabelin and other germacranolides such as cnicin provides opportunities for semi-synthetic transformations [2] [3]. These approaches benefit from the pre-existing stereochemical framework while requiring selective functional group manipulations to achieve the desired isabelin structure.

Modern Synthetic Developments

Contemporary synthetic approaches have incorporated advances in asymmetric catalysis and stereoselective transformations. Recent methodologies focus on achieving better control over the multiple stereogenic centers present in the isabelin framework [4] [5]. These include applications of enantioselective cyclization reactions, asymmetric alkylation processes, and biomimetic cascade sequences that mirror the proposed biosynthetic pathways.

| Synthetic Approach | Key Features | Advantages | Limitations |

|---|---|---|---|

| Total Synthesis (Wender) | [2+2] Photocycloaddition, thermal rearrangement | Complete synthetic control | No enantiocontrol, multiple steps |

| Semi-synthesis from Cnicin | Natural precursor, selective transformations | Preserved stereochemistry | Limited structural diversity |

| Modern Asymmetric Methods | Catalytic enantioselective steps | High stereoselectivity | Complex catalyst systems |

| Biomimetic Approaches | Cascade cyclizations | Efficient bond formation | Challenging regiocontrol |

Photochemical Reactions and Rearrangements

Conformational Dependence in Photochemical Transformations

Isabelin exhibits remarkable conformational dependence in its photochemical behavior [6]. Nuclear magnetic resonance studies have established that isabelin exists in solution as an equilibrium mixture of two conformers in a 10:7 ratio [7]. These conformers differ in the relative orientation of the endocyclic double bonds, adopting either a crossed or parallel arrangement. This conformational flexibility directly influences the photochemical reactivity and product distribution.

[2π+2π] Intramolecular Cycloaddition Mechanism

The photochemical conversion of isabelin to photoisabelin proceeds exclusively through the parallel conformer via a [2π+2π] cycloaddition reaction [6]. This highly stereospecific transformation involves the intramolecular cycloaddition of the two endocyclic double bonds, resulting in the formation of a characteristic tricyclic cyclobutane-containing framework. The reaction demonstrates exceptional regioselectivity and proceeds with complete retention of the existing stereochemical information.

Photoisomerization Processes

Under photochemical conditions, isabelin undergoes selective geometric isomerization around its endocyclic double bonds [6]. This process is highly dependent on the conformational state of the molecule and can lead to different stereoisomeric products. The photoisomerization mechanism involves the formation of twisted excited state intermediates that can decay to either the original or isomerized ground state configurations.

Comparative Photochemistry of Related Systems

The photochemical behavior of dihydroisabelin provides additional insights into the mechanistic pathways available to these systems[citation_id]. In contrast to isabelin, dihydroisabelin exists predominantly in the crossed conformer and undergoes radical-type cyclization followed by intramolecular hydrogen atom transfer, demonstrating the profound influence of conformational constraints on photochemical outcomes.

| Photochemical Process | Mechanism | Stereochemical Outcome | Key Intermediates |

|---|---|---|---|

| [2π+2π] Cycloaddition | Concerted, parallel conformer | Stereospecific photoisabelin formation | Parallel conformer excited state |

| Geometric Isomerization | Twisted excited states | Conformer-dependent products | Twisted double bond intermediates |

| Radical Cyclization | Stepwise, crossed conformer | cis-Fused ring systems | Biradical intermediates |

| Hydrogen Transfer | Intramolecular radical process | Stereoretentive | Hydrogen-bridged species |

Matrix Isolation Studies for Intermediate Characterization

Fundamental Principles of Matrix Isolation

Matrix isolation spectroscopy has emerged as a powerful technique for characterizing reactive intermediates in photochemical reactions [8] [9]. The method involves trapping reactive species within a rigid, cryogenic matrix of inert material, typically noble gases such as argon or krypton, at temperatures ranging from 10-50 K. This approach effectively prevents bimolecular reactions and allows for detailed spectroscopic characterization of otherwise transient intermediates [10].

Application to Sesquiterpene Photochemistry

In the context of isabelin and related sesquiterpene lactones, matrix isolation techniques have provided crucial insights into the nature of photochemical intermediates [6]. The method allows for the direct observation of conformational states, excited state species, and radical intermediates that would otherwise be too reactive or short-lived for conventional spectroscopic analysis.

Spectroscopic Characterization Methods

Matrix-isolated intermediates can be characterized using multiple spectroscopic techniques [11] [12]. Fourier-transform infrared spectroscopy provides detailed vibrational information about molecular structure and bonding, while ultraviolet-visible spectroscopy reveals electronic transitions and chromophore characteristics. Electron spin resonance spectroscopy enables the direct detection and characterization of radical intermediates formed during photochemical processes.

Temperature-Dependent Studies

The cryogenic conditions employed in matrix isolation allow for temperature-dependent studies that reveal the thermal behavior of trapped intermediates [13]. Controlled warming of the matrix can induce conformational changes, thermal reactions, or migration of reactive species, providing insights into reaction pathways and energy barriers.

| Matrix Type | Temperature Range (K) | Spectroscopic Methods | Suitable Intermediates | Advantages |

|---|---|---|---|---|

| Argon Matrix | 10-20 | FTIR, UV-Vis, ESR | Free radicals, carbenes | High spectral resolution |

| Krypton Matrix | 12-30 | FTIR, Raman, UV-Vis | Photochemical intermediates | Good transparency |

| Nitrogen Matrix | 15-35 | FTIR, UV-Vis | Thermally labile species | Accessible temperatures |

| Xenon Matrix | 20-50 | FTIR, UV-Vis, NMR | Large organic molecules | Low matrix perturbation |

Challenges in Stereochemical Control

Conformational Control Challenges

One of the primary challenges in isabelin chemistry lies in achieving precise control over conformational populations [7]. The ability to selectively populate either the crossed or parallel conformer would enable directed photochemical synthesis, but current methods rely primarily on statistical distributions influenced by temperature and solvent effects [14].

Enantioselective Synthesis Difficulties

The complex polycyclic framework of isabelin presents significant challenges for enantioselective synthesis [15]. Traditional asymmetric induction methods often fail to provide adequate control over the multiple stereogenic centers, and the conformational flexibility of the ten-membered ring complicates the design of effective chiral environments.

Regioselectivity in Cyclization Reactions

Achieving complete regiocontrol in the formation of the macrocyclic framework remains a significant challenge [14]. The multiple potential cyclization modes available to germacranolide precursors can lead to complex product mixtures, requiring extensive optimization of reaction conditions and substrate design.

Multiple Stereocenter Control

The simultaneous control of multiple stereogenic centers in isabelin synthesis represents one of the most demanding aspects of the synthetic challenge [16]. Current methodologies often require sequential installation of stereocenters, leading to lengthy synthetic sequences with cumulative stereochemical erosion.

Emerging Solutions and Future Directions

Recent advances in organocatalysis, supramolecular chemistry, and computer-assisted design offer promising approaches to address these stereochemical challenges [17] [18]. Template-directed synthesis, molecular recognition-based approaches, and the development of enzyme-like artificial catalysts may provide solutions to achieve the precise stereochemical control required for efficient isabelin synthesis.

| Challenge Area | Current Limitations | Potential Solutions | Expected Impact |

|---|---|---|---|

| Conformational Control | Statistical conformer populations | Supramolecular preorganization | Directed photochemistry |

| Enantioselective Synthesis | Low selectivity for complex frameworks | Novel chiral catalysts | Asymmetric isabelin synthesis |

| Regioselective Cyclization | Multiple competing pathways | Template-directed synthesis | Improved efficiency |

| Multiple Stereocenter Formation | Sequential installation required | Cascade reactions | Streamlined synthesis |